molecular formula C4H7N3S B1598581 4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 27105-98-2

4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1598581
CAS RN: 27105-98-2
M. Wt: 129.19 g/mol
InChI Key: VYCYFQLHLFRVKW-UHFFFAOYSA-N
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Description

4-ethyl-4H-1,2,4-triazole-3-thiol (EETT) is an important organic compound that has been studied extensively in recent years. It is an organic thiol that has a nitrogen-containing heterocyclic ring structure, and it has several interesting properties that make it a useful reagent in scientific research.

Scientific Research Applications

Antimicrobial Activity

4-ethyl-4H-1,2,4-triazole-3-thiol derivatives demonstrate promising antimicrobial properties. The synthesis and evaluation of novel triazoles have shown moderate to good antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Martin, 2020).

Protective Effects Against Oxidative Stress

Triazole compounds, including derivatives of 4-ethyl-4H-1,2,4-triazole-3-thiol, have been investigated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver tissues. This suggests their potential application in managing oxidative stress-related conditions (Aktay et al., 2005).

Synthesis and Evaluation for Various Biological Activities

Synthesis of 4-ethyl-4H-1,2,4-triazole-3-thiol derivatives has been explored for various biological activities. This includes studies on their antitumor properties and potential as biologically active compounds in medicinal chemistry (Ovsepyan et al., 2018).

Luminescent and Nonlinear Optical Properties

These compounds have been characterized for their luminescent and nonlinear optical properties. Studies reveal that certain derivatives exhibit significant nonlinear optical behavior, which could be useful in the development of new optical materials (Nadeem et al., 2017).

Urease Inhibition and Antiproliferative Activities

Recent research has explored the synthesis of novel 1,2,4-substituted triazoles, including derivatives of 4-ethyl-4H-1,2,4-triazole-3-thiol, for their urease inhibition and antiproliferative activities. This highlights their potential in therapeutic applications, particularly in treating diseases related to urease activity and cancer (Ali et al., 2022).

Corrosion Inhibition for Copper

4-ethyl-4H-1,2,4-triazole-3-thiol derivatives have been investigated for their potential as corrosion inhibitors for metals like copper. Their effectiveness in protecting copper surfaces in corrosive environments highlights their application in industrial settings (Chauhan et al., 2019).

DNA Methylation Inhibition

Some 4-ethyl-4H-1,2,4-triazole-3-thiol derivatives exhibit properties that inhibit DNA methylation. This suggests their potential in developing anti-cancer treatments and as tools in genetic and epigenetic research (Hovsepyan et al., 2018).

properties

IUPAC Name

4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-7-3-5-6-4(7)8/h3H,2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCYFQLHLFRVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393514
Record name 4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

27105-98-2
Record name 27105-98-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252938
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
AAO Sarhan, HNAH Elsherif… - Journal of …, 2008 - Wiley Online Library
3‐Benzyl‐4‐phenyl‐1,2,4‐triazole‐5‐thiol (1) was synthesized and used as starting material for preparation of 1,2,4‐triazole bearing substituted thiosemicarbazides moiety (4a‐d) in …
Number of citations: 9 onlinelibrary.wiley.com
R Shcherbyna, V Kalchenko, S Kulish… - Ceska a Slovenska …, 2023 - europepmc.org
The main goal of this article is to present the results of the synthesis of new alkyl derivatives of 5-(2-bromo4-fluorophenyl)-4-ethyl-4H-1, 2, 4-triazole-3-thiol and molecular docking …
Number of citations: 2 europepmc.org
R Adiguzel, E Aktan, E Evren, A Çetin - International Journal of Pure …, 2020 - dergipark.org.tr
In this work were specified catalytic activity of pyridine-substituted-bis-1,2,4-triazole (PBTT) derivative ligands 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol) (L1) and 5,5′-…
Number of citations: 4 dergipark.org.tr
N Bulut, UM Kocyigit, IH Gecibesler… - … of biochemical and …, 2018 - Wiley Online Library
Some novel derivatives of thiosemicarbazide and 1,2,4‐triazole‐3‐thiol were synthesized and evaluated for their biological activities. The title compounds were prepared starting from …
Number of citations: 92 onlinelibrary.wiley.com
H Karaca Gençer, U Acar Çevik, S Levent, BN Sağlık… - Molecules, 2017 - mdpi.com
Owing to the growing need for antifungal agents, we synthesized a new series 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(…
Number of citations: 56 www.mdpi.com
G Akyüz, E Menteşe, B Kahveci - Russian Journal of General Chemistry, 2023 - Springer
A new series of benzimidazoles including triazole and thiosemicarbazide moieties was synthesized and their urease inhibition studies were evaluated according to the method of Van …
Number of citations: 2 link.springer.com
N Foroughifar, A Mobinikhaledi… - Journal of Chemical …, 2014 - journals.sagepub.com
A series of novel bis-1,2,4-triazoles and bis-1,3,4-thiadiazoles bearing pyridine rings was synthesised, by multistep reaction sequences, in good to high yields. Reaction of pyridine-2,5-…
Number of citations: 6 journals.sagepub.com
A Mobinikhaledi, N Foroughifar… - Heterocyclic …, 2013 - degruyter.com
An efficient synthesis of novel bis-1,2,4-triazole and bis-1,3,4-thiadiazole derivatives starting from terephthaloyl and isophthaloyl chlorides is described. Terephthaloyl or isophthaloyl …
Number of citations: 13 www.degruyter.com
G Karabanovich, J Dušek, K Savková… - Journal of Medicinal …, 2019 - ACS Publications
We report herein the discovery of 3,5-dinitrophenyl 1,2,4-triazoles with excellent and selective antimycobacterial activities against Mycobacterium tuberculosis strains, including …
Number of citations: 38 pubs.acs.org
ARS Butt, MA Abbasi, SZ Siddiqui, M Hassan… - Bioorganic …, 2019 - Elsevier
Keeping in mind the pharmacological importance of 2-aminothiazole and 1,2,4-triazole heterocyclic moieties, a series of novel ethylated bi-heterocyclic acetamide hybrids, 9a–p, was …
Number of citations: 18 www.sciencedirect.com

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